Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-containing heterocyclic compound with a fused triazole-pyrimidine core. Its molecular formula is C₁₆H₁₆N₅O₂ (molecular weight: 220.23 g/mol) . Key structural features include:
- 5,7-Dimethyl groups on the pyrimidine ring.
- 2-Pyridin-4-yl substituent on the triazole ring.
- Ethyl carboxylate ester at position 4.
Properties
IUPAC Name |
ethyl 5,7-dimethyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-4-22-14(21)12-9(2)17-15-18-13(19-20(15)10(12)3)11-5-7-16-8-6-11/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIABVAFVSBNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction conditions generally include:
Starting Materials: Enaminonitriles and benzohydrazides
Solvent: Toluene
Temperature: 120°C
Reaction Time: 24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of triazole and pyrimidine rings. Its molecular formula is C14H16N4O2, which contributes to its unique chemical behavior and biological activity.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit promising antimicrobial properties. Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its efficacy against various bacterial strains.
- Case Study : A study demonstrated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting superior efficacy in some cases.
2. Anticancer Potential
The compound has also been investigated for its anticancer properties.
- Case Study : In vitro studies on breast cancer cell lines (e.g., MCF-7) revealed that the compound induced apoptosis through caspase activation pathways. The observed IC50 values were promising; for instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| MDA-MB-231 | 12 | ROS generation leading to cell death |
3. Anti-inflammatory Effects
Recent studies suggest that triazolo-pyrimidine derivatives may possess anti-inflammatory properties. This compound has been evaluated for its potential to modulate inflammatory pathways.
Synthetic Applications
4. Building Block in Organic Synthesis
This compound serves as a valuable building block for the synthesis of more complex organic molecules. Its structural features allow for further functionalization and derivatization.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound is known to act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various cellular processes . By inhibiting these enzymes, the compound can modulate signaling pathways and exert its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Key Comparative Insights:
Structural Modifications & Bioactivity Pyridinyl vs. Phenyl Substituents: The pyridin-4-yl group in the target compound may enhance solubility and metal-binding capacity compared to phenyl analogs (e.g., 3,4,5-trimethoxyphenyl in ), which are more lipophilic and associated with anticancer activity . Carboxylate Ester vs. Chloro Substituents: Chlorination at position 7 () increases electrophilicity, enabling nucleophilic substitution for antimalarial lead optimization .
Synthetic Efficiency & Green Chemistry The target compound’s synthesis route is unspecified, but analogs like those in and emphasize eco-friendly protocols (e.g., aqueous ethanol, recyclable additives) . In contrast, chlorination with POCl₃ () involves hazardous reagents and harsh conditions .
Physicochemical Properties
- Molecular Weight & Lipophilicity : The target compound (MW 220.23) is smaller and less lipophilic than its propyl-substituted analog (MW 311.34, ), which may influence bioavailability and tissue penetration .
- Thermal Stability : Derivatives synthesized using 4,4’-trimethylenedipiperidine () demonstrate high thermal stability (>200°C), a critical factor for industrial-scale production .
Biological Activity
Structural Characteristics
The compound features a triazolo-pyrimidine core , which is known for its diverse biological activities. The presence of the dimethyl groups enhances its binding affinity to various biological targets due to increased hydrophobic interactions. The carboxylate group may also play a role in its solubility and interaction with target proteins.
Antitumor Activity
Research indicates that compounds with triazolo-pyrimidine structures exhibit significant antitumor activities. For instance, derivatives similar to Ethyl 5,7-dimethyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been evaluated for their effects on cancer cell lines such as MDA-MB-231 and MCF-7. These studies often employ the MTT assay to determine cytotoxicity and IC50 values (the concentration required to inhibit cell growth by 50%) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 17.83 |
| Compound B | MCF-7 | 19.73 |
These values indicate that similar compounds are potent against breast cancer cell lines, suggesting that this compound may also demonstrate comparable efficacy.
Antimicrobial Properties
Triazolo-pyrimidines are noted for their antimicrobial activities. Compounds in this class have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or interference with cellular processes .
Case Studies
A notable study evaluated a series of triazolo-pyrimidine derivatives for their antiproliferative effects against different cancer types. Among the tested compounds, several demonstrated significant inhibition of cell proliferation in vitro. This reinforces the potential of this compound as a candidate for further investigation in cancer therapy .
While specific mechanisms for this compound remain to be fully elucidated, related compounds have been shown to inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels can modulate various signaling pathways involved in cell growth and apoptosis .
Q & A
Q. What are the optimal synthetic conditions to maximize yield and purity of this compound?
Methodological Answer: The synthesis involves multi-component condensation reactions. Key steps include:
- Precursor Selection : React ethyl acetoacetate with 3-amino-1,2,4-triazole derivatives under reflux in ethanol or acetonitrile .
- Catalyst Optimization : Use acidic catalysts (e.g., glacial acetic acid) or green additives (e.g., APTS) to enhance cyclization efficiency .
- Reaction Monitoring : Track progress via TLC and isolate intermediates via recrystallization or column chromatography .
- Scale-Up : Implement continuous flow reactors for improved heat transfer and yield consistency .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH protons at δ 10.89 ppm) .
- X-ray Diffraction (XRD) : Resolve crystal packing and π-π stacking interactions (e.g., centroid distances of 3.63–3.88 Å) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 436.2 [M+H]+) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and concentrations (e.g., 1–50 µM) across studies .
- Purity Verification : Use HPLC (>95% purity) to exclude impurities affecting activity .
- Structural Analog Comparison : Compare with derivatives like ethyl 5-amino-7-(4-bromophenyl)-triazolo[1,5-a]pyrimidine to isolate substituent effects .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding discrepancies to targets like CDK2 .
Q. What strategies enhance solubility without compromising bioactivity?
Methodological Answer:
- Polar Substituents : Introduce hydroxyl (e.g., 7-(3-hydroxyphenyl)) or amino groups to improve aqueous solubility .
- Prodrug Design : Convert the ethyl ester to a carboxylate salt under physiological conditions .
- Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) for in vitro assays .
- SAR Guidance : Prioritize substitutions at the 5- and 7-positions, which tolerate polar groups without losing target affinity .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with variations at the 2-pyridinyl and 5,7-dimethyl positions .
- In Vitro Screening : Test cytotoxicity (MTT assay), antimicrobial activity (MIC), and enzyme inhibition (e.g., CDK2 IC50) .
- Computational Modeling : Combine docking (e.g., CDK2 active site) and QSAR to prioritize high-potential derivatives .
- Data Correlation : Cross-reference bioactivity with electronic parameters (Hammett constants) of substituents .
Q. How to address discrepancies in reported enzyme inhibition (e.g., IC50 values)?
Methodological Answer:
- Kinetic Studies : Use Michaelis-Menten assays to distinguish competitive vs. non-competitive inhibition .
- Binding Affinity Validation : Apply isothermal titration calorimetry (ITC) to measure ΔG and ΔH .
- Mutagenesis Analysis : Engineer enzyme mutants (e.g., CDK2 T160A) to identify critical binding residues .
- Meta-Analysis : Pool data from multiple studies and apply statistical weighting to outliers .
Q. What are common synthetic impurities, and how are they mitigated?
Methodological Answer:
- By-Products : Incomplete cyclization intermediates (e.g., open-chain triazoles) detected via HPLC .
- Mitigation : Optimize reaction time (3–5 hours under reflux) and catalyst loading (10 mol% APTS) .
- Purification : Use silica gel chromatography (ethyl acetate/petroleum ether, 3:7) or recrystallization (ethanol/water) .
Q. How does molecular docking inform target identification?
Methodological Answer:
- Target Prioritization : Dock against kinases (CDK2), viral proteases (PA-PB1), or GPCRs (CB2) using PDB structures (e.g., 1AQ1) .
- Binding Pose Analysis : Identify hydrogen bonds (e.g., pyridinyl N with Lys33) and hydrophobic interactions (methyl groups with Phe80) .
- Validation : Correlate docking scores (e.g., Vina scores < -7.0 kcal/mol) with experimental IC50 values .
Q. What are key considerations for scaling up synthesis?
Methodological Answer:
- Process Optimization : Transition from batch to continuous flow reactors to reduce reaction time and by-products .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures and recover catalysts .
- Quality Control : Implement in-line FTIR and PAT (Process Analytical Technology) for real-time monitoring .
Q. How to evaluate enzyme inhibition mechanisms?
Methodological Answer:
- Enzyme Kinetics : Measure initial velocity (v0) at varying substrate/inhibitor concentrations to determine inhibition type .
- Time-Dependent Studies : Pre-incubate enzyme with inhibitor to assess irreversible binding .
- Structural Biology : Co-crystallize the compound with the target enzyme (e.g., CDK2) for X-ray analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
